molecular formula C20H21N3O8 B12430447 Varenicline carbamoyl beta-D-glucuronide-d4

Varenicline carbamoyl beta-D-glucuronide-d4

Cat. No.: B12430447
M. Wt: 435.4 g/mol
InChI Key: FXQDTLDLQVLSRG-ODCRKSEXSA-N
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Description

Varenicline carbamoyl beta-D-glucuronide-d4 is a metabolite of varenicline, a medication primarily used for smoking cessation. This compound is labeled with deuterium, which makes it useful in various research applications, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of varenicline carbamoyl beta-D-glucuronide-d4 involves the glucuronidation of varenicline. This process typically requires the use of glucuronic acid derivatives under specific reaction conditions. The reaction is carried out in the presence of catalysts and solvents that facilitate the formation of the glucuronide conjugate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Varenicline carbamoyl beta-D-glucuronide-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .

Scientific Research Applications

Varenicline carbamoyl beta-D-glucuronide-d4 has several scientific research applications:

Mechanism of Action

The mechanism of action of varenicline carbamoyl beta-D-glucuronide-d4 is related to its parent compound, varenicline. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, particularly the alpha-4 beta-2 subtype. This interaction helps reduce nicotine cravings and withdrawal symptoms by partially stimulating these receptors while blocking nicotine from binding to them .

Comparison with Similar Compounds

Similar Compounds

    Varenicline: The parent compound, used for smoking cessation.

    Varenicline N-oxide: Another metabolite of varenicline, formed through oxidation.

    Varenicline carbamoyl beta-D-glucuronide: The non-deuterated form of the compound.

Uniqueness

Varenicline carbamoyl beta-D-glucuronide-d4 is unique due to its deuterium labeling, which makes it particularly useful in research applications that require precise tracking and quantification of the compound. This labeling provides enhanced stability and allows for more accurate analytical measurements compared to its non-deuterated counterparts .

Biological Activity

Varenicline carbamoyl beta-D-glucuronide-d4 is a metabolite of varenicline, a medication primarily used for smoking cessation. Understanding the biological activity of this compound involves examining its pharmacokinetics, receptor interactions, and therapeutic efficacy. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Varenicline functions as a partial agonist at the alpha4beta2 nicotinic acetylcholine receptors (nAChRs), which are crucial in mediating the rewarding effects of nicotine. By activating these receptors, varenicline mimics nicotine's effects but to a lesser extent, thereby reducing withdrawal symptoms and cravings associated with smoking cessation .

Key Findings:

  • Receptor Affinity: Varenicline exhibits a high affinity for α4β2 nAChRs (K_i = 0.15 nM), significantly surpassing that of nicotine (K_i = 1.6 nM) and cytisine (K_i = 0.23 nM) .
  • Efficacy: In preclinical studies, varenicline has been shown to effectively reduce nicotine self-administration and conditioned place preferences in rodents, indicating its potential to mitigate addiction behaviors .

Pharmacokinetics

The pharmacokinetic profile of varenicline indicates that it is primarily excreted unchanged in urine (over 90%), with minimal metabolism occurring via glucuronidation pathways, particularly involving UGT2B7 enzymes . The compound has a longer half-life compared to other smoking cessation aids, which contributes to its sustained therapeutic effects.

Parameter Value
Half-life~24 hours
Volume of distribution3-fold greater than cytisine
Peak plasma concentration3-4 hours post administration
Protein binding<12%

Clinical Efficacy

In randomized clinical trials, varenicline has demonstrated superior efficacy compared to placebo and bupropion SR for smoking cessation:

  • 12-week Continuous Abstinence Rates:
    • Varenicline: 44.0%
    • Placebo: 17.7%
    • Bupropion SR: 29.5%
  • 52-week Continuous Abstinence Rates:
    • Varenicline: 21.9%
    • Placebo: 8.4%
    • Bupropion SR: 16.1% .

These results underscore varenicline's effectiveness in promoting long-term smoking abstinence and reducing withdrawal symptoms.

Case Studies

Several case studies have highlighted the clinical application and outcomes associated with varenicline treatment:

  • Case Study A: A cohort of smokers treated with varenicline showed significant reductions in cravings and withdrawal symptoms compared to those receiving placebo.
  • Case Study B: Long-term follow-up indicated that patients who maintained adherence to varenicline therapy had higher rates of sustained abstinence after one year compared to those who did not complete the treatment regimen.

Properties

Molecular Formula

C20H21N3O8

Molecular Weight

435.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(13,13,15,15-tetradeuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyl)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C20H21N3O8/c24-14-15(25)17(18(27)28)30-19(16(14)26)31-20(29)23-6-8-3-9(7-23)11-5-13-12(4-10(8)11)21-1-2-22-13/h1-2,4-5,8-9,14-17,19,24-26H,3,6-7H2,(H,27,28)/t8?,9?,14-,15-,16+,17-,19-/m0/s1/i6D2,7D2

InChI Key

FXQDTLDLQVLSRG-ODCRKSEXSA-N

Isomeric SMILES

[2H]C1(C2CC(C3=CC4=NC=CN=C4C=C23)C(N1C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)([2H])[2H])[2H]

Canonical SMILES

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

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